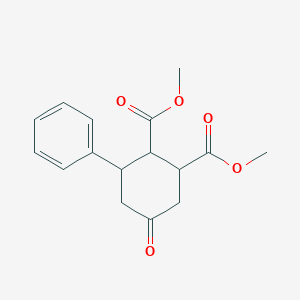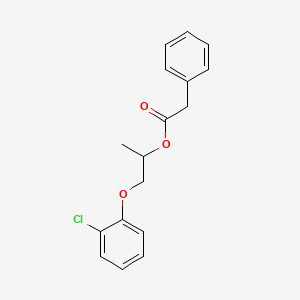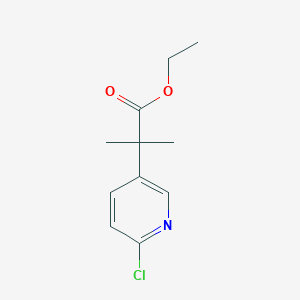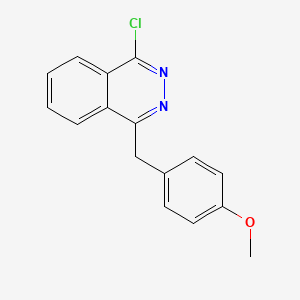![molecular formula C27H32Cl2N4O4 B13994348 Ethyl 4-[bis(2-chloroethyl)amino]-N-formylphenylalanyltryptophanate CAS No. 7409-38-3](/img/structure/B13994348.png)
Ethyl 4-[bis(2-chloroethyl)amino]-N-formylphenylalanyltryptophanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-[bis(2-chloroethyl)amino]-N-formylphenylalanyltryptophanate is a complex organic compound that belongs to the class of nitrogen mustard alkylating agents These compounds are known for their ability to interfere with the growth of cancer cells by binding to DNA and inhibiting cell division
Vorbereitungsmethoden
The synthesis of Ethyl 4-[bis(2-chloroethyl)amino]-N-formylphenylalanyltryptophanate involves several steps, starting with the amino acid DL-phenylalanine . The process typically includes the following steps:
Formation of the bis(2-chloroethyl)amino group: This step involves the reaction of ethylamine with 2-chloroethyl chloride under controlled conditions to form the bis(2-chloroethyl)amino group.
Coupling with phenylalanine: The bis(2-chloroethyl)amino group is then coupled with DL-phenylalanine to form 4-[bis(2-chloroethyl)amino]-L-phenylalanine.
Formylation: The phenylalanine derivative is then formylated to introduce the N-formyl group.
Coupling with tryptophan: Finally, the formylated phenylalanine derivative is coupled with tryptophan to form the final product, this compound.
Analyse Chemischer Reaktionen
Ethyl 4-[bis(2-chloroethyl)amino]-N-formylphenylalanyltryptophanate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-[bis(2-chloroethyl)amino]-N-formylphenylalanyltryptophanate has several applications in scientific research, including:
Cancer Research: The compound is used in the study of cancer treatment due to its ability to bind to DNA and inhibit cell division.
Biological Studies: It is used to study the effects of alkylating agents on cellular processes and DNA repair mechanisms.
Medicinal Chemistry: The compound is explored for its potential as a therapeutic agent in the treatment of various cancers.
Wirkmechanismus
The mechanism of action of Ethyl 4-[bis(2-chloroethyl)amino]-N-formylphenylalanyltryptophanate involves the alkylation of DNA. The bis(2-chloroethyl)amino group forms covalent bonds with the nitrogen atoms in the DNA bases, leading to cross-linking of the DNA strands. This cross-linking prevents the DNA from uncoiling and separating, which is necessary for DNA replication and cell division . As a result, the compound effectively inhibits the growth and proliferation of cancer cells.
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-[bis(2-chloroethyl)amino]-N-formylphenylalanyltryptophanate is similar to other nitrogen mustard alkylating agents such as melphalan and chlorambucil . it is unique in its structure due to the presence of the N-formylphenylalanyltryptophanate moiety, which may confer additional biological activity and specificity. Similar compounds include:
Melphalan: A nitrogen mustard alkylating agent used in the treatment of multiple myeloma and ovarian cancer.
Chlorambucil: Another nitrogen mustard alkylating agent used in the treatment of chronic lymphocytic leukemia and malignant lymphomas.
This compound stands out due to its unique combination of functional groups, which may offer distinct advantages in therapeutic applications.
Eigenschaften
CAS-Nummer |
7409-38-3 |
|---|---|
Molekularformel |
C27H32Cl2N4O4 |
Molekulargewicht |
547.5 g/mol |
IUPAC-Name |
ethyl 2-[[3-[4-[bis(2-chloroethyl)amino]phenyl]-2-formamidopropanoyl]amino]-3-(1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C27H32Cl2N4O4/c1-2-37-27(36)25(16-20-17-30-23-6-4-3-5-22(20)23)32-26(35)24(31-18-34)15-19-7-9-21(10-8-19)33(13-11-28)14-12-29/h3-10,17-18,24-25,30H,2,11-16H2,1H3,(H,31,34)(H,32,35) |
InChI-Schlüssel |
OSKDCUMOFWLRQB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=C(C=C3)N(CCCl)CCCl)NC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1,1'-[Methylenebis(oxyethane-2,1-diyl)]dicyclopropane](/img/structure/B13994278.png)


![6-Pentofuranosyl-2-phenyl[1,3]oxazolo[5,4-d]pyrimidin-7(6h)-one](/img/structure/B13994290.png)







